3-Oxocyclobutyl pivalate is a chemical compound with the molecular formula and a molecular weight of approximately 170.21 g/mol. It is classified under the category of esters, specifically as a derivative of pivalic acid, which is a branched-chain carboxylic acid. The compound features a cyclobutane ring with a ketone functional group at the 3-position, making it structurally unique among similar compounds. Its systematic name is 3-oxocyclobutyl 2,2-dimethylpropanoate, and it is recognized by its CAS number 1071194-23-4 .
These reactions are significant for its potential applications in organic synthesis and material science .
While specific biological activities of 3-oxocyclobutyl pivalate are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of cyclobutane have been studied for their potential anti-inflammatory and anticancer activities. The presence of the pivalate moiety may also influence the compound's lipophilicity and bioavailability, which are crucial factors in pharmacology .
The synthesis of 3-oxocyclobutyl pivalate can be achieved through several methods:
3-Oxocyclobutyl pivalate has potential applications in various fields:
Several compounds share structural similarities with 3-oxocyclobutyl pivalate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Cyclobutanone | Ketone | Simple cyclic structure without ester functionality |
| Pivalic Acid | Carboxylic Acid | Branching increases steric hindrance |
| 2-Oxocyclopentanecarboxylic Acid | Carboxylic Acid/Ketone | Similar functionality but larger ring structure |
3-Oxocyclobutyl pivalate is unique due to its combination of a cyclobutane ring and a ketone group within an ester framework. This configuration may influence its reactivity and biological activity compared to other similar compounds, making it a subject of interest for further research in synthetic chemistry and pharmacology .